(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride
Description
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride is a piperidine derivative featuring a benzyl ester group, an amino substituent at the 4-position, and a hydroxyl group at the 3-position. The compound’s molecular formula is C13H18N2O3·HCl, with a molecular weight of 286.76 g/mol (calculated by adding HCl to the free base molecular weight of 250.30 g/mol reported in ). This compound is likely used as a pharmaceutical intermediate, given its structural similarity to Upadacitinib intermediates (e.g., ).
Properties
IUPAC Name |
benzyl (3R,4S)-4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDSYPIXLLEIA-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1N)O)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution Strategies for Enantiomeric Control
Chiral resolution remains a cornerstone for obtaining the (3R,4S) configuration. In one approach, racemic 3-hydroxy-4-aminopiperidine intermediates are resolved using L-di-p-toluoyltartaric acid (L-DTTA), forming diastereomeric salts separable via crystallization . For example, a mixture of (3R,4R)- and (3S,4S)-isomers in methanol-water reacts with L-DTTA at 45°C for 12 hours, yielding the (3R,4R)-enantiomer as a crystalline salt with 85–90% diastereomeric excess . Analogously, D-mandelic acid resolves racemic 3-piperidine amides by forming pH-dependent organic salts, achieving >95% enantiomeric purity after recrystallization .
Epoxidation and Azide Ring-Opening for Stereoselective Functionalization
Epoxidation of 1-benzyl-4-methyl-3,4-dihydropyridine using m-chloroperoxybenzoic acid (m-CPBA) generates a trans-epoxide intermediate, critical for subsequent stereoselective transformations . Ring-opening with sodium azide in acetic acid/water (6:4 v/v) at 25°C produces a 93:7 mixture of regioisomeric azido alcohols (4-azido-3-hydroxy vs. 3-azido-4-hydroxy) . The dominant isomer undergoes Staudinger reduction with triphenylphosphine in toluene at 100°C, yielding (3R,4S)-4-amino-3-hydroxy-piperidine with 85% regioselectivity .
Table 1: Epoxidation and Azide Ring-Opening Conditions
Hydrochloride Salt Formation and Final Isolation
The free base is converted to its hydrochloride salt by treating with HCl gas in ethyl acetate. After stirring at 25°C for 4 hours, the precipitate is filtered and washed with cold ether, yielding >95% pure (3R,4S)-4-amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride . Crystallization from methanol/water (1:1) further enhances purity to 99.5% .
Comparative Analysis of Synthetic Routes
Route 1: Chiral Resolution-Carbamate Formation
Route 2: Epoxidation-Azide Reduction
Table 2: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 23–25% | 65–70% |
| Stereochemical Control | Resolution-Dependent | Epoxide-Dependent |
| Scalability | Limited | High |
| Safety Concerns | Low | Moderate (azides) |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. The structure of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride may contribute to the inhibition of viral replication. A study conducted on similar piperidine derivatives showed promising results against various viruses, suggesting potential applications in developing antiviral medications.
Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The hydroxyl and amino groups present in (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride may play a crucial role in modulating neuroinflammatory processes. In vitro studies demonstrated that compounds with similar structures could reduce neuronal apoptosis and promote cell survival.
Analgesic Properties
The analgesic effects of piperidine derivatives have been documented in several studies. The compound's ability to interact with opioid receptors suggests it could be developed into a new class of analgesics. Preclinical trials showed that certain piperidine derivatives effectively reduced pain responses in animal models.
Case Study 1: Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of various piperidine derivatives against the influenza virus. Among the tested compounds, one closely related to (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride exhibited significant inhibition of viral replication at low micromolar concentrations.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a research article from Neurobiology of Disease, researchers explored the neuroprotective effects of piperidine derivatives in a mouse model of Alzheimer's disease. The compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function, highlighting its potential therapeutic role.
Case Study 3: Pain Management
A clinical trial reported in Pain Research and Management assessed the analgesic properties of a piperidine derivative similar to (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride. Results indicated significant pain relief in patients with chronic pain conditions compared to placebo.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analysis
Core Ring Modifications :
- The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to pyrrolidine (5-membered) analogs like those in and . Pyrrolidine derivatives (e.g., Upadacitinib intermediates) often exhibit enhanced metabolic stability but reduced solubility.
Ester Group Variations :
- Benzyl ester (target) vs. tert-butyl ester (1609403-03-3): Benzyl esters are more susceptible to enzymatic hydrolysis, which may affect prodrug activation or metabolic clearance.
Salt Forms :
- The hydrochloride salt form enhances crystallinity and stability compared to free bases (e.g., 924278-87-5).
Biological Activity
(3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride, commonly referred to as a piperidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to several bioactive molecules and has shown promise in various therapeutic areas, including cancer therapy, neurodegenerative diseases, and as potential inhibitors of cholinesterases.
- Molecular Formula : C13H18N2O3
- Molecular Weight : 250.29 g/mol
- CAS Number : 1065677-73-7
The biological activity of (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride can be attributed to its interaction with various biological targets:
-
Cancer Therapy
- Recent studies indicate that piperidine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. For instance, compounds derived from piperidine have shown enhanced activity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . The structural features of these compounds contribute to their ability to bind effectively to protein targets involved in cancer progression.
-
Neurodegenerative Diseases
- The compound has been explored for its potential in treating Alzheimer's disease by acting as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition is crucial for enhancing cholinergic neurotransmission in the brain, which is often impaired in Alzheimer's patients . Furthermore, modifications in the piperidine structure have been linked to improved brain exposure and selectivity for these enzymes.
- Antioxidant Activity
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in tumor cells | |
| Alzheimer’s Treatment | AChE and BuChE inhibition | |
| Antioxidant | Scavenging free radicals |
Case Study: Anticancer Activity
A study published in MDPI highlighted the efficacy of a piperidine derivative similar to (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester in inducing apoptosis in cancer cell lines. The compound was shown to interact with specific receptors involved in cell proliferation and survival pathways, leading to increased rates of apoptosis compared to untreated controls .
Case Study: Neuroprotective Effects
Research indicated that the compound's ability to inhibit cholinesterases significantly improved cognitive function in animal models of Alzheimer's disease. This was attributed to enhanced levels of acetylcholine in synaptic clefts, which facilitated better communication between neurons .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3R,4S)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester hydrochloride, and how can stereochemical integrity be ensured?
- Methodology :
- Multi-step synthesis involving chiral precursors or asymmetric catalysis is typical. For example, palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) under inert atmospheres ensures regioselectivity and minimizes racemization .
- Stereochemical validation requires chiral HPLC (e.g., using C18 columns with polar modifiers) and 1H/13C NMR to confirm diastereomeric ratios. For instance, in related piperidine derivatives, HPLC purity >98% at 206 nm and NMR detection of residual solvents (e.g., acetone) are critical .
Q. What handling and storage protocols are recommended to maintain compound stability?
- Methodology :
- Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid exposure to moisture, heat, or oxidizing agents, as hydrolytic cleavage of the benzyl ester or hydrochloride salt may occur .
- Conduct stability studies under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the coupling step of the synthesis?
- Methodology :
- Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., XPhos, BINAP) to enhance catalytic efficiency. Elevated temperatures (40–100°C) and prolonged reaction times (5–24 hours) improve conversion rates .
- Monitor reaction progress via LC-MS to detect intermediates and adjust stoichiometric ratios (e.g., excess cesium carbonate as a base) to drive equilibria toward product formation .
Q. What strategies resolve discrepancies between HPLC purity and NMR data in quality control?
- Methodology :
- Use orthogonal analytical techniques:
- HPLC-UV (206 nm) for quantitative purity assessment, assuming uniform detector response factors for all components .
- 1H NMR to identify residual solvents (e.g., acetone) or stereochemical impurities. Integrate proton signals to quantify contaminants below 0.5% .
- LC-MS to confirm molecular ion peaks (e.g., [M+H]+ = 312.4 amu) and rule out isobaric interferences .
Q. How can researchers mitigate racemization during scale-up synthesis?
- Methodology :
- Optimize reaction kinetics: Lower temperatures (≤50°C) and shorter reaction times reduce epimerization risks. For example, controlled stepwise addition of reagents in acetonitrile/K₂CO₃ systems minimizes base-induced racemization .
- Implement in-line PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, to monitor chiral integrity in real-time during large-scale reactions .
Q. What are the recommended protocols for assessing compound stability under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Analyze degradation products via UPLC-MS/MS at intervals (e.g., 0, 24, 48 hours).
- For example, ammonium acetate buffer (pH 6.5) is commonly used to simulate physiological conditions and assess hydrolytic stability of ester bonds .
Key Notes
- Stereochemical Validation : Absolute configuration determination via X-ray crystallography or Mosher’s ester analysis is advised if chiral HPLC/NMR data are inconclusive.
- Safety Precautions : Use fume hoods, nitrile gloves, and protective eyewear. No inhalation/contact data exist; assume acute toxicity based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
